4-Chlorodiphenyl ether

Description

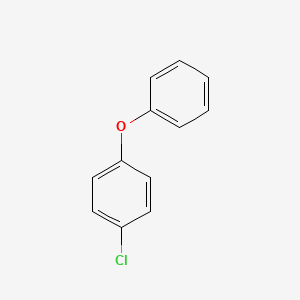

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPNJCAMHOJTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052447 | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-chlorophenyl phenyl ether appears as liquid. Density 1.193 g / cm3. Insoluble or slightly soluble in water., Liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

543 to 545 °F at 760 mmHg (NTP, 1992), 284-5 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

3.3 mg/l @ 25 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2026 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.2026 @ 15 °C | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0027 [mmHg], 0.0027 torr @ 25 °C (calc) | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6646 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7005-72-3, 55398-86-2 | |

| Record name | 4-CHLOROPHENYL PHENYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16186 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenyl phenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorophenyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodiphenyl ether (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055398862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-phenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AY689Y3GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-8 °C | |

| Record name | P-CHLOROPHENYL PHENYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

4-Chlorodiphenyl ether chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Chlorodiphenyl Ether

This guide provides a comprehensive technical overview of 4-chlorodiphenyl ether (4-CDE), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes core chemical properties with practical insights into its synthesis, reactivity, analysis, and relevance in modern chemical and biological research.

Introduction and Molecular Identity

4-Chlorodiphenyl ether, with the CAS number 7005-72-3, is a halogenated aromatic ether.[1][2] Structurally, it consists of a phenyl group and a 4-chlorophenyl group linked by an ether oxygen. This arrangement makes it a member of the polychlorinated diphenyl ether (PCDE) family, compounds of significant environmental and toxicological interest.[3] While 4-CDE itself is primarily used as an analytical standard and in specialized applications like dielectric fluids, the diaryl ether scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Understanding the chemical behavior of a fundamental analogue like 4-CDE is therefore critical for the rational design of more complex derivatives.

Key Identifiers:

| Identifier | Value |

| Chemical Name | 4-Chlorodiphenyl ether |

| Synonyms | p-Chlorophenyl phenyl ether, 1-Chloro-4-phenoxybenzene |

| CAS Number | 7005-72-3[1] |

| Molecular Formula | C₁₂H₉ClO[1] |

| Molecular Weight | 204.65 g/mol [1] |

| SMILES | Clc1ccc(Oc2ccccc2)cc1[1] |

| InChI Key | PGPNJCAMHOJTEF-UHFFFAOYSA-N[1] |

Physicochemical Properties

4-Chlorodiphenyl ether is a colorless to light yellow liquid at room temperature, characterized by its high boiling point and low water solubility.[2] These properties are critical for its handling, environmental fate, and design of extraction and purification protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | -8 °C | [2] |

| Boiling Point | 161-162 °C at 19 mmHg | [1] |

| Density | 1.193 g/mL at 25 °C | [1] |

| Water Solubility | 3.3 mg/L at 25 °C | [2] |

| log Kₒw (Octanol-Water Partition) | 4.08 | [5] |

| Vapor Pressure | 0.0027 mmHg at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.587 | [1] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [1] |

The high log Kₒw value indicates significant lipophilicity, suggesting a tendency to bioaccumulate in fatty tissues, a key consideration in toxicological and environmental studies.[5]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation of 4-CDE relies on a combination of spectroscopic techniques. The following profile outlines the expected signals and their interpretation, providing a self-validating system for compound identification.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the aromatic rings and the C-O-C ether linkage.

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[6]

-

Aromatic C=C Stretch: Several sharp, medium-intensity bands will appear in the 1400-1600 cm⁻¹ fingerprint region.

-

Asymmetric C-O-C Stretch: A strong, characteristic absorption for aryl ethers is expected around 1250 cm⁻¹.[7]

-

Symmetric C-O-C Stretch: A second strong C-O stretching band should appear near 1050 cm⁻¹.[7]

-

C-Cl Stretch: A medium to strong band in the 1000-1100 cm⁻¹ region may be observed, though it can be obscured by other signals.

-

Out-of-Plane (OOP) Bending: Strong absorptions below 900 cm⁻¹ will indicate the substitution patterns: a band near 830 cm⁻¹ for the 1,4-disubstituted (para) ring and a band near 750 cm⁻¹ for the monosubstituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the hydrogen and carbon environments.

-

¹H NMR Spectroscopy: The spectrum will show distinct signals for the two different aromatic rings.

-

Unsubstituted Phenyl Group (C₆H₅O-): Protons ortho to the ether (H-2', H-6') will appear as a triplet or doublet of doublets around 7.0-7.1 ppm. Protons meta (H-3', H-5') and para (H-4') will be further downfield, typically between 7.2-7.4 ppm.[8]

-

4-Chlorophenyl Group (-OC₆H₄Cl): Due to the symmetry of this ring, two distinct signals are expected, each integrating to 2H. These will appear as doublets (an AA'BB' system). The protons ortho to the ether (H-2, H-6) will be around 6.9-7.0 ppm, while the protons ortho to the chlorine (H-3, H-5) will be further downfield, around 7.2-7.3 ppm.[8]

-

-

¹³C NMR Spectroscopy:

-

Carbons bonded to Oxygen: The two carbons directly attached to the ether oxygen (C-1 and C-1') will be significantly downfield, expected in the 155-160 ppm range.[9]

-

Carbon bonded to Chlorine: The carbon bearing the chlorine atom (C-4) is expected to appear around 128-130 ppm.[9]

-

Other Aromatic Carbons: The remaining eight aromatic carbons will resonate in the typical 115-135 ppm region. The specific shifts are influenced by the electronic effects of the ether and chloro substituents.[9]

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 204.[5]

-

Isotope Peak (M+2): Due to the presence of one chlorine atom, a prominent M+2 peak will be observed at m/z 206 with an intensity approximately one-third that of the M⁺ peak, which is characteristic of the natural abundance of ³⁵Cl and ³⁷Cl.[10]

-

Key Fragments: Fragmentation in ethers can occur via cleavage of the C-O bonds or through alpha-cleavage.[11][12] Common fragmentation pathways for 4-CDE would include:

-

Loss of the C₆H₅O• radical (m/z 93) to give the chlorophenyl cation at m/z 111.

-

Loss of the ClC₆H₄O• radical (m/z 127) to give the phenyl cation at m/z 77.

-

Loss of CO to form a chlorobiphenyl radical cation.

-

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of diaryl ethers is achieved through the Ullmann Condensation .[13] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

The Ullmann Condensation: Mechanism and Rationale

The Ullmann condensation is a robust C-O cross-coupling reaction.[13] While modern variations exist, the classical approach provides a reliable pathway to 4-CDE.

-

Core Reaction: A phenoxide (generated from phenol and a base) displaces a halide from an aryl halide in the presence of a copper catalyst.

-

Choice of Reactants: To synthesize 4-CDE, two primary routes are viable:

-

Reacting potassium phenoxide with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. (Aryl iodides and bromides are more reactive than chlorides in Ullmann couplings).

-

Reacting potassium 4-chlorophenoxide with iodobenzene or bromobenzene.

-

-

Catalyst: Copper(I) is the active catalytic species. It can be generated in situ from Cu(0), Cu(I) salts (e.g., CuI, CuBr), or Cu(II) salts that are reduced under reaction conditions. The copper facilitates the coupling by coordinating to the reactants, lowering the activation energy for the nucleophilic aromatic substitution.

-

Solvent and Temperature: The reaction traditionally requires high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene, and high temperatures (often >150 °C) to proceed at a reasonable rate.[13]

Caption: Generalized workflow for the Ullmann synthesis of 4-CDE.

Experimental Protocol: Laboratory Preparation

The following protocol is adapted from a known procedure for the synthesis of 4-CDE, illustrating the practical application of nucleophilic aromatic substitution.[14]

Objective: To synthesize 4-chlorodiphenyl ether from potassium phenoxide and p-fluorochlorobenzene. (Note: Aryl fluorides can be used when activated by electron-withdrawing groups or with strong nucleophiles in polar aprotic solvents).

Materials:

-

Potassium phenoxide (14.8 g, 0.112 mole)

-

p-Fluorochlorobenzene (13.1 g, 0.10 mole)

-

N-methyl-2-pyrrolidinone (NMP) (100 mL)

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Saturated sodium chloride solution (brine)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: Combine potassium phenoxide and p-fluorochlorobenzene in 100 mL of NMP in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Rationale: NMP is a high-boiling polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide anion.

-

-

Heating: Heat the stirred solution to reflux. Monitor the reaction progress by vapor phase chromatography (VPC) or thin-layer chromatography (TLC) until the starting materials are consumed.

-

Rationale: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated aryl halide.

-

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute the mixture with 400 mL of water and transfer it to a separatory funnel.

-

Rationale: Adding water quenches the reaction and dissolves the inorganic salts (e.g., potassium fluoride) and the polar solvent (NMP), allowing for the extraction of the nonpolar organic product.

-

-

Extraction: Extract the aqueous mixture with several portions of diethyl ether. Combine the organic extracts.

-

Rationale: Diethyl ether is a low-boiling, water-immiscible organic solvent in which 4-CDE is highly soluble. Multiple extractions ensure efficient recovery of the product.

-

-

Washing: Wash the combined organic extracts sequentially with 5% sodium hydroxide solution (to remove any unreacted phenol), water, and finally, saturated sodium chloride solution (brine).

-

Rationale: The NaOH wash removes acidic impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator.

-

Rationale: Anhydrous MgSO₄ is a drying agent that removes residual water. Rotary evaporation removes the volatile diethyl ether solvent, leaving the crude product.

-

-

Purification: Purify the crude product by distillation at reduced pressure to afford the final product.

-

Rationale: Vacuum distillation is required due to the high boiling point of 4-CDE. This purification step removes non-volatile impurities and any remaining high-boiling solvent.

-

Chemical Reactivity and Stability

The reactivity of 4-CDE is governed by the ether linkage, the two aromatic rings, and the chloro-substituent.

-

Peroxide Formation: Like many ethers, 4-CDE can oxidize in the presence of air and light to form unstable and potentially explosive peroxides.[6] It is classified as a peroxidizable compound.

-

Causality: The hydrogen atoms on the carbons adjacent to the ether oxygen are susceptible to radical abstraction, initiating an autoxidation chain reaction with atmospheric oxygen.

-

Protocol: Store in tightly closed containers, under an inert atmosphere (e.g., nitrogen or argon), away from light, and in a cool place.[2] Test for the presence of peroxides before heating or distillation.

-

-

Photolytic Decomposition: When exposed to UV light (λ >290 nm) in solution, 4-CDE can undergo dechlorination to form diphenyl ether.[6] In aqueous solutions, photolysis can also yield 4-hydroxybiphenyl ether.[6] This reactivity is crucial for understanding its environmental fate.

-

Electrophilic Aromatic Substitution: The aromatic rings can undergo reactions like nitration, halogenation, or Friedel-Crafts acylation. The phenoxy group (-OPh) is a strong activating, ortho-, para-directing group. The chlorine atom is a deactivating, ortho-, para-directing group. Reaction outcomes will depend on the specific reagents and conditions, with substitution likely favoring the more activated, unsubstituted phenyl ring.

-

Chemical Incompatibility: 4-CDE is incompatible with strong oxidizing agents.

Metabolism and Toxicological Relevance

For drug development professionals, understanding a compound's metabolic fate is paramount. Studies in rats have elucidated the primary metabolic pathways for chlorodiphenyl ethers.[15][16]

-

Primary Pathway: Aromatic Hydroxylation: The predominant metabolic reaction is the hydroxylation of one of the aromatic rings, catalyzed by cytochrome P450 enzymes in the liver.[15] Hydroxylation can occur at various positions, but a major metabolite of 4-CDE is 4'-hydroxy-4-chlorodiphenyl ether.[1]

-

Minor Pathway: Ether Bond Scission: A less common route is the cleavage of the ether bond, which would yield 4-chlorophenol and phenol, which can be further metabolized.[15]

-

Excretion: The resulting hydroxylated metabolites are more polar than the parent compound, allowing them to be conjugated (e.g., with glucuronic acid or sulfate) and excreted in urine and feces.[1]

Caption: Metabolic pathways of 4-Chlorodiphenyl Ether in rats.

Analytical Methodologies

The quantification of 4-CDE in environmental or biological samples is typically performed using gas chromatography-mass spectrometry (GC/MS), as outlined in standardized regulatory methods.

EPA Method 625: Base/Neutrals and Acids This method is designed for the analysis of semivolatile organic compounds in wastewater and other environmental matrices.[5][17][18]

Workflow Overview:

-

Sample Preparation: A 1-liter water sample is pH-adjusted.

-

Liquid-Liquid Extraction: The sample is serially extracted with a solvent (typically dichloromethane) at acidic and then basic pH to isolate acidic, basic, and neutral compounds. 4-CDE, being a neutral compound, is extracted under these conditions.[19]

-

Concentration: The solvent extract is dried and concentrated to a small volume (e.g., 1 mL).

-

GC/MS Analysis: An aliquot of the concentrated extract is injected into a GC/MS system.

-

Gas Chromatography (GC): The compound is separated from other components in the mixture based on its volatility and interaction with a capillary column (e.g., one coated with 3% SP-2250).[5]

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it is fragmented and detected by the mass spectrometer, providing a unique fingerprint for positive identification and quantification. The detection limit for this method is in the low microgram-per-liter (µg/L) range.[5]

-

Safety and Handling

As a laboratory chemical, 4-CDE requires careful handling to minimize exposure and risk.

-

GHS Hazards: It is classified as causing serious eye irritation (H319) and being very toxic to aquatic life with long-lasting effects (H410).[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a refrigerator, under an inert atmosphere, and protected from light to prevent peroxide formation.[2]

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste in accordance with local, state, and federal regulations.

References

-

PubChem. 4-Chlorophenyl phenyl ether. National Center for Biotechnology Information. [Link]

-

Tulp, M. T., Sundström, G., Martron, L. B., & Hutzinger, O. (1979). Metabolism of chlorodiphenyl ethers and Irgasan DP 300. Xenobiotica, 9(2), 65–77. [Link]

-

PrepChem.com. Preparation of 4-Chlorodiphenyl ether. [Link]

-

U.S. Environmental Protection Agency. (2016). Method 625.1: Base/Neutrals and Acids by GC/MS. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

ACS Publications. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega. [Link]

-

U.S. Environmental Protection Agency. Method 625: Base/Neutrals and Acids. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

MDPI. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Alpha Analytical. TTO Semivolatile Organic Compounds in Wastewater Analysis by EPA 625.1. [Link]

-

NIH National Library of Medicine. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. [Link]

-

Wikipedia. Diphenyl ether. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIH National Library of Medicine. Metabolism and metabolites of polychlorinated biphenyls (PCBs). [Link]

-

Organomation. In-Depth Guide to EPA 625 and 610: Sample Preparation and Analysis. [Link]

-

MDPI. Photocatalytic Degradation of Dielectric Mineral Oil with PCBs Content Coupled with Algae Treatment. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

ResearchGate. (PDF) Photochemical Degradation of Polybrominated Diphenyl Ethers in Micro Photo-Reactor. [Link]

-

Biotage. Extraction of EPA method 625.1 semi-volatile analytes from wastewater. [Link]

-

ACS Publications. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and.... [Link]

-

NIH National Library of Medicine. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. [Link]

-

MDPI. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

-

Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]

-

PubMed. Discovery of Diphenyl Ether Derivatives as Novel BKCa Channel Activators. [Link]

-

ProQuest. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. [Link]

-

Reddit. Unexplainable Abnormalities in the IR spectra of 4-Chlorophenol?. [Link]

-

YouTube. Ether fragmentation patteren (Mass spectrometry). [Link]

-

Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

-

University of Washington. 1H NMR Chemical Shifts. [Link]

Sources

- 1. 4-Chlordiphenylether 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Chlorodiphenyl ether | 7005-72-3 [chemicalbook.com]

- 3. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. actachemicamalaysia.com [actachemicamalaysia.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of chlorodiphenyl ethers and Irgasan DP 300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. organomation.com [organomation.com]

- 19. biotage.com [biotage.com]

Precision Synthesis of 4-Chlorodiphenyl Ether: A Comparative Technical Guide

Part 1: Strategic Overview

4-Chlorodiphenyl ether (4-CDE) is a pivot-point scaffold in the synthesis of pyrethroid insecticides, herbicides, and non-steroidal anti-inflammatory drugs (NSAIDs). Its synthesis presents a classic dichotomy in process chemistry: the trade-off between atom economy (direct chlorination) and regio-purity (cross-coupling).

This guide rejects the "one-size-fits-all" approach. Instead, we dissect three distinct pathways, categorized by their utility in discovery versus production environments.

The Mechanistic Landscape

The synthesis of 4-CDE is fundamentally a question of bond formation order:

-

C–O Bond Construction (Coupling): Forming the ether linkage between two pre-functionalized aromatic rings. This guarantees the position of the chlorine atom but requires expensive leaving groups (Br/I).

-

C–Cl Bond Formation (Functionalization): Chlorinating an existing diphenyl ether. This is cost-effective but struggles with ortho/para selectivity and polychlorination.

Part 2: The High-Purity Coupling Routes

Best for: Pharmaceutical intermediates, SAR studies, and applications requiring <0.1% impurity profiles.

Pathway A: The Modern Ullmann Condensation (Recommended)

The classical Ullmann reaction required harsh conditions (200°C+, copper bronze). The modern variant utilizes ligand-accelerated catalysis, allowing for lower temperatures and—crucially—halogen selectivity .

The Chemical Logic: The success of this protocol relies on the bond dissociation energy difference between C–Br (approx. 69 kcal/mol) and C–Cl (approx. 95 kcal/mol). By using 1-bromo-4-chlorobenzene and phenol , we exploit the copper catalyst's preference for oxidative addition into the C–Br bond, leaving the C–Cl bond intact on the final ether.

Protocol 1: Ligand-Accelerated Ullmann Coupling

-

Substrates: Phenol (1.0 equiv), 1-Bromo-4-chlorobenzene (1.1 equiv).

-

Catalyst: CuI (5 mol%).

-

Ligand: N,N-Dimethylglycine (10 mol%) or 2,2,6,6-tetramethylheptane-3,5-dione (TMHD).

-

Base: Cs₂CO₃ (2.0 equiv).[1]

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Inerting: Charge a Schlenk tube with CuI, Cs₂CO₃, and phenol. Evacuate and backfill with Argon (3x) to remove O₂, which causes oxidative homocoupling of phenols.

-

Addition: Add 1-bromo-4-chlorobenzene, the ligand, and dioxane via syringe under Argon flow.

-

Reaction: Heat to 90–110°C for 12–16 hours.

-

Checkpoint: Monitor via HPLC. The disappearance of phenol is the primary indicator. If 1-bromo-4-chlorobenzene remains, it is easily removed during workup.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate. Filter through a Celite pad to remove inorganic salts.

-

Purification: Wash filtrate with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over Na₂SO₄.

-

Isolation: Concentrate and recrystallize from ethanol/water or purify via silica flash chromatography (Hexanes/EtOAc 95:5).

Pathway B: The Chan-Lam Oxidative Coupling

Best for: Late-stage functionalization, mild conditions, and avoiding halogenated solvents.

This pathway couples 4-chlorophenylboronic acid with phenol using Cu(II) in the presence of air. It avoids the use of aryl halides entirely, making it a "greener" alternative for small-scale discovery chemistry.

Protocol:

-

Reagents: Phenol (1.0 equiv), 4-Chlorophenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (3.0 equiv).

-

Solvent: Dichloromethane (DCM) or Acetonitrile.[2]

-

Atmosphere: Open air (or O₂ balloon).

-

Temp: Room Temperature (25°C).

Critical Insight: The reaction is driven by the oxidative regeneration of the Cu(II) species. Unlike Ullmann, this does not risk de-halogenation of the chlorine substituent because the mechanism involves transmetallation of boron, not oxidative addition into a halide bond.

Part 3: The Industrial Route (Cost-Driven)

Best for: Agrochemicals and bulk manufacturing where downstream distillation is available.

Pathway C: Zeolite-Catalyzed Direct Chlorination

Direct chlorination of diphenyl ether usually yields a mixture of 2-chloro (ortho), 4-chloro (para), and polychlorinated species. To achieve high para-selectivity (4-CDE), steric constraints must be imposed on the transition state using shape-selective zeolite catalysts.

The "Self-Validating" System: Using Zeolite L or K-L Zeolite confines the diphenyl ether molecule within the catalyst pores. The bulky diphenyl ether can only expose its para position to the chlorinating agent, sterically shielding the ortho positions.

Protocol:

-

Catalyst Prep: Calcine Zeolite L at 500°C for 4 hours to activate pores.

-

Reaction: Dissolve diphenyl ether in CCl₄ or liquid CO₂ (green alternative). Add activated Zeolite L (10 wt%).

-

Chlorination: Bubble Cl₂ gas (or add SO₂Cl₂ dropwise) at 0–5°C. Low temperature enhances selectivity.

-

Monitoring: GC-MS is mandatory here. Stop reaction at 95% conversion to prevent the formation of 2,4-dichlorodiphenyl ether (over-chlorination).

-

Separation: Filter catalyst (reusable). Fractional distillation is required to separate the 4-CDE (bp ~162°C at 19 mmHg) from the trace ortho isomer.

Part 4: Visualization of Pathways

Synthesis Logic Flowchart

This diagram illustrates the decision matrix for selecting a pathway based on starting materials and constraints.

Caption: Decision matrix for 4-CDE synthesis showing the divergence between coupling (purity) and functionalization (cost) strategies.

Catalytic Cycle: Ligand-Accelerated Ullmann

This diagram details the mechanism of the recommended Ullmann pathway, highlighting the critical oxidative addition step where selectivity is determined.

Caption: Catalytic cycle of the Ullmann ether synthesis. Note the specific oxidative addition to Ar-Br, preserving the Ar-Cl bond.

Part 5: Comparative Data Analysis

| Feature | Modern Ullmann (Pathway A) | Chan-Lam (Pathway B) | Direct Chlorination (Pathway C) |

| Yield | 85–95% | 70–85% | 90% (Crude), 60% (Isolated) |

| Regioselectivity | 100% (Structurally defined) | 100% (Structurally defined) | ~85% para (with Zeolite) |

| Atom Economy | Low (Stoichiometric salt waste) | Moderate | High |

| Cost | Moderate (Cu catalyst, Ligand) | High (Boronic acids) | Low (Cl₂ gas) |

| Scalability | High (kg to ton) | Low (g to kg) | Very High (Multi-ton) |

| Primary Risk | Catalyst removal (Cu ppm) | Cost of reagents | Isomer separation |

References

-

Sperotto, E., et al. "Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base." Journal of Organic Chemistry, 2011.[3][4] Link

-

Evans, D. A., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998.[3] Link

-

Smith, K., et al. "Regiospecific aromatic chlorination of alkyl phenyl ethers using sodium chlorite catalysed by manganese(III) acetylacetonate." Journal of the Chemical Society, Perkin Transactions 1, 1992. Link

-

Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

-

PubChem. "4-Chlorophenyl phenyl ether (Compound Summary)." Link

Sources

Ullmann condensation for 4-Chlorodiphenyl ether

An In-Depth Technical Guide to the Ullmann Condensation for the Synthesis of 4-Chlorodiphenyl Ether

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The diaryl ether linkage is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, therefore, remains a cornerstone of modern organic chemistry. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents one of the most fundamental and enduring methods for forging the critical C(aryl)-O bond. This guide provides a comprehensive exploration of the Ullmann condensation, with a specific focus on the synthesis of 4-chlorodiphenyl ether. We will dissect the reaction mechanism, critically evaluate the roles of each component—from the copper catalyst and ancillary ligands to the base and solvent—and provide field-proven experimental protocols. This document is designed not as a mere recitation of procedures, but as a self-validating system of knowledge, empowering researchers to understand, optimize, and troubleshoot this vital transformation.

The Enduring Relevance of the Ullmann Condensation

First reported by Fritz Ullmann in 1905, the copper-mediated coupling of an aryl halide with a phenol has evolved dramatically.[1][2] The classical conditions—often requiring stoichiometric amounts of copper powder at temperatures exceeding 200°C—were harsh and limited in scope.[1][3][4] However, the last two decades have witnessed a renaissance of the Ullmann reaction. The introduction of soluble copper(I) salts and, most critically, ancillary ligands has transformed the process into a milder, more versatile, and highly efficient catalytic cycle.[5][6] These modern protocols operate at significantly lower temperatures (typically 80-120°C), tolerate a wide array of functional groups, and require only catalytic amounts of the copper promoter, making them indispensable tools in complex molecule synthesis.[1][7]

The synthesis of 4-chlorodiphenyl ether serves as an excellent case study. This molecule, while structurally simple, presents the common challenges of coupling aryl halides, including the potential for low reactivity if an aryl chloride is used as a coupling partner. Understanding how to strategically assemble this molecule illuminates the core principles and practical nuances of the modern Ullmann condensation.

The Catalytic Cycle: A Mechanistic Deep Dive

The precise mechanism of the Ullmann condensation has been a subject of extensive study, and while several pathways may operate, a consensus has formed around a Cu(I)/Cu(III) catalytic cycle, particularly for ligand-assisted processes. The ancillary ligand is not a passive spectator; it is integral to the cycle's efficiency, facilitating solubility, preventing catalyst agglomeration, and modulating the redox potentials at the copper center.[5][8]

The generally accepted catalytic cycle proceeds through three primary stages:

-

Formation of the Active Catalyst: The reaction is initiated by the coordination of the phenol (as a phenoxide, formed in situ by the base) and the ancillary ligand to the Cu(I) salt. This forms a soluble, reactive copper(I) phenoxide complex.

-

Oxidative Addition: The aryl halide adds to the copper(I) complex. This is often the rate-determining step. The electron-rich, ligated copper center facilitates the cleavage of the C(aryl)-X bond, forming a transient, high-energy Cu(III) intermediate.[9] The reactivity of the aryl halide is paramount here, with the bond strength dictating the ease of this step (C-I < C-Br < C-Cl).[10]

-

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination, forging the desired C(aryl)-O bond to release the diaryl ether product. This step regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[9]

Caption: Fig. 1: Ligand-accelerated Cu(I)/Cu(III) catalytic cycle.

Deconstructing the Reaction: A Guide to Component Selection

The success of an Ullmann condensation hinges on the judicious selection of its five core components. The interplay between these elements is critical, and optimization often requires a systematic approach.

Substrates: Aryl Halide and Phenol

For the synthesis of 4-chlorodiphenyl ether, two primary retrosynthetic disconnections are logical:

-

Route A: 4-Chlorophenol + Phenyl Halide

-

Route B: Phenol + 4-Chlorophenyl Halide

The choice of halide (X = I, Br, Cl) is the most critical factor. Reactivity follows the order I > Br >> Cl, reflecting the C-X bond dissociation energies. While aryl iodides and bromides are reliable substrates for modern Ullmann couplings,[3][11] the use of less expensive but far less reactive aryl chlorides remains a significant challenge, often requiring more specialized ligands and higher temperatures.[8] Electron-withdrawing groups on the aryl halide generally accelerate the reaction by making the aromatic ring more susceptible to oxidative addition, while electron-donating groups can have the opposite effect.[4][12] Conversely, electron-rich phenols are typically more reactive nucleophiles.[6]

The Copper Catalyst System: Precursor and Ligand

The catalyst system is the heart of the transformation. While early methods used copper metal or copper(II) oxides, modern protocols almost exclusively use air-stable, soluble copper(I) salts like CuI , CuBr, or Cu₂O as the precatalyst.[6]

The true breakthrough in modern Ullmann chemistry is the use of ancillary ligands . These additives coordinate to the copper center, enhancing its solubility and reactivity, thereby enabling milder reaction conditions and lower catalyst loadings (typically 1-10 mol%).[5][6] The choice of ligand is often substrate-dependent, and there is no single "universal" ligand.

Key Ligand Classes and Their Rationale:

| Ligand Class | Example(s) | Rationale for Use | Key References |

| Amino Acids | N,N-Dimethylglycine, L-Proline | Inexpensive, readily available, and highly effective N,O-chelators that accelerate coupling at lower temperatures (e.g., 90°C). | [3][13] |

| Diketones | 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) | Forms stable copper complexes, greatly accelerating reactions that are otherwise sluggish. | [8] |

| N-Chelators | 1,10-Phenanthroline | Classic ligand for promoting copper-catalyzed reactions; enhances catalyst stability and solubility. | [14] |

| N,O-Chelators | Picolinic Acid, Salicylaldimines | Powerful and versatile ligands that are particularly effective for coupling sterically hindered substrates. | [7][11][12] |

For a standard transformation like the synthesis of 4-chlorodiphenyl ether from an aryl bromide or iodide, an inexpensive amino acid ligand such as N,N-dimethylglycine often provides an excellent balance of cost and efficiency.[13][15]

The Base: Deprotonation and Halide Scavenging

The base plays a dual role: it deprotonates the phenol to form the active nucleophile (phenoxide) and acts as a halide scavenger after reductive elimination. The choice of base can dramatically influence reaction outcomes and is often linked to the choice of solvent.[16]

-

Cesium Carbonate (Cs₂CO₃): Often the base of choice, especially in polar aprotic solvents like dioxane or acetonitrile. Its high solubility and the "cesium effect"—where the large, soft Cs⁺ cation leads to a more dissociated and thus more nucleophilic phenoxide—contribute to its effectiveness.[16]

-

Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in solvents like DMSO or DMF. It is often used for more challenging or sterically hindered couplings.[7][11][15]

-

Potassium Carbonate (K₂CO₃): A weaker, less expensive base that can be effective, particularly in non-polar solvents at higher temperatures or for more reactive substrates.[17]

The Solvent: Medium for Reaction

The solvent must solubilize the reactants and the catalytic species while being stable at the required reaction temperature. Polar aprotic solvents are most commonly employed.

-

1,4-Dioxane: A versatile and frequently used solvent, particularly in combination with Cs₂CO₃ and amino acid ligands.[3]

-

Dimethyl Sulfoxide (DMSO) / N,N-Dimethylformamide (DMF): High-boiling polar solvents capable of dissolving a wide range of substrates and salts. Often used with K₃PO₄ for more demanding transformations.[1][7][18]

-

Acetonitrile (MeCN): A lower-boiling polar solvent that can be advantageous for reactions that proceed efficiently at moderate temperatures (~80-90°C), simplifying product isolation.[15][16]

-

Toluene / Xylene: Non-polar solvents that can be effective in certain systems, often with K₂CO₃, but typically require higher temperatures.[6]

Application: Synthesis of 4-Chlorodiphenyl Ether

This section provides a practical, step-by-step protocol for the synthesis of 4-chlorodiphenyl ether via the coupling of 4-chlorophenol and iodobenzene. This route is chosen for its reliability and high yield under modern, ligand-accelerated conditions.

Detailed Experimental Protocol

This protocol is adapted from the N,N-dimethylglycine-promoted methodology developed by Ma and Cai, which is known for its efficiency and mild conditions.[3][13]

Reagents:

-

4-Chlorophenol (1.2 equiv)

-

Iodobenzene (1.0 equiv)

-

Copper(I) Iodide (CuI) (5 mol%)

-

N,N-Dimethylglycine (20 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (5 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add 4-chlorophenol (1.2 equiv), followed by iodobenzene (1.0 equiv) and anhydrous 1,4-dioxane.

-

Reaction: Place the sealed flask in a preheated oil bath at 90°C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots from the reaction mixture.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-chlorodiphenyl ether.

Caption: Fig. 2: Experimental workflow for synthesis.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Wet solvent/reagents; Insufficient base strength; Low reaction temperature. | Use fresh CuI; Ensure anhydrous conditions; Switch to a stronger base (e.g., K₃PO₄ in DMSO); Increase temperature incrementally (e.g., to 110°C). |

| Formation of Side Products (e.g., Homocoupling) | Catalyst loading too high; Reaction run for too long. | Decrease CuI loading to 1-2 mol%; Monitor reaction closely and stop once starting material is consumed. |

| Dehalogenation of Aryl Halide | Presence of a hydrogen source; Certain ligand/base combinations. | Ensure anhydrous conditions; Screen alternative ligands (e.g., picolinic acid) or bases. |

| Difficulty with Aryl Chlorides | High C-Cl bond strength. | Switch to a more reactive aryl bromide or iodide if possible. If not, screen more robust ligand systems (e.g., oxalamides), use higher catalyst loading (10 mol%), and higher temperatures (120-140°C), potentially in a solvent like NMP.[4][17] |

Conclusion and Future Outlook

The Ullmann condensation has transitioned from a classical name reaction requiring harsh conditions to a sophisticated and mild catalytic tool of immense synthetic utility. The key to this evolution has been the development of ancillary ligands that stabilize and activate the copper catalyst. For the synthesis of 4-chlorodiphenyl ether, modern protocols utilizing ligands like N,N-dimethylglycine offer an efficient, reliable, and cost-effective route.

Future advancements will likely focus on expanding the substrate scope to include ever-more challenging and unreactive aryl chlorides, developing more sustainable and recyclable heterogeneous copper catalysts,[10][19] and achieving these transformations at even lower temperatures, perhaps even room temperature. As our understanding of the underlying mechanistic nuances continues to grow, the venerable Ullmann condensation is poised to remain an essential strategy in the synthetic chemist's arsenal for years to come.

References

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]

-

Various Authors. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Giri, R., et al. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. PMC. [Link]

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

-

Maiti, D., & Buchwald, S. L. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. [Link]

-

Marcoux, J.-F., et al. (2001). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. ResearchGate. [Link]

-

Various Authors. (n.d.). Ullmann Condensation. SynArchive. [Link]

-

Lin, G.-L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

-

Various Authors. (n.d.). Ullmann condensation. Wikipedia. [Link]

-

Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

-

Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

-

Various Authors. (n.d.). Modern Ullmann-Type Couplings. ResearchGate. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. [Link]

-

Kim, J., & Lee, S. (2015). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. [Link]

-

Monnier, F., & Taillefer, M. (2013). Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]

-

Schareina, T., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC. [Link]

-

Ren, H., et al. (2009). Ullmann Diaryl Ether Synthesis in Ionic Liquids. ResearchGate. [Link]

- Wang, Y., et al. (2009). Method for preparing chlorinated diphenyl ether.

-

Various Authors. (n.d.). Ullmann reaction – Knowledge and References. Taylor & Francis. [Link]

-

Zeng, X., et al. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. ACS Catalysis. [Link]

-

Various Authors. (2020). Ullmann reaction. L.S.College, Muzaffarpur. [Link]

-

Semenov, B. B. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link]

-

Various Authors. (n.d.). Ullmann Reaction. BYJU'S. [Link]

-

Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics. [Link]

-

Wang, D., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. ResearchGate. [Link]

Sources

- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 13. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN101423460A - Method for preparing chlorinated diphenyl ether - Google Patents [patents.google.com]

- 18. jsynthchem.com [jsynthchem.com]

- 19. taylorandfrancis.com [taylorandfrancis.com]

Technical Monograph: Physicochemical Characterization and Applications of 4-Chlorodiphenyl Ether

Part 1: Introduction & Core Identity

4-Chlorodiphenyl ether (4-CDE) is a halogenated aromatic ether serving as a critical scaffold in the synthesis of agrochemicals (e.g., difenoconazole), flame retardants, and pharmaceutical intermediates.[1][2] Its chemical stability, driven by the diaryl ether linkage, makes it persistent in the environment, necessitating rigorous analytical monitoring.

This guide provides a technical deep-dive into the physical properties, synthesis methodologies, and analytical characterization of 4-CDE, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity[3][4][5][6][7]

-

IUPAC Name: 1-chloro-4-phenoxybenzene

-

CAS Registry Number: 7005-72-3

-

Molecular Formula: C₁₂H₉ClO[3]

-

Molecular Weight: 204.65 g/mol

-

SMILES: Clc1ccc(Oc2ccccc2)cc1

Part 2: Physicochemical Profile

The following data aggregates experimentally verified constants essential for process engineering and environmental fate modeling.

Table 1: Physical Constants & Properties

| Property | Value | Conditions / Notes |

| Physical State | Liquid | At Standard Temperature & Pressure (STP) |

| Melting Point | -8 °C | Remains liquid in standard cold storage (4°C) |

| Boiling Point | 161–162 °C | @ 19 mmHg (Vacuum distillation required) |

| Boiling Point (Est.) | ~312–315 °C | @ 760 mmHg (Atmospheric) |

| Density | 1.193 g/mL | @ 25 °C |

| Refractive Index | Optical purity check | |

| Vapor Pressure | 2.7 × 10⁻³ mmHg | @ 25 °C (Low volatility) |

| Water Solubility | 3.3 mg/L | @ 25 °C (Highly hydrophobic) |

| Log P (Octanol/Water) | ~4.2 | Indicates high bioaccumulation potential |

| Flash Point | > 113 °C | Closed Cup (Combustible) |

Environmental Behavior

Due to its high Log P (>4.0) and low water solubility, 4-CDE partitions strongly into organic matter and lipid tissues. It is resistant to hydrolysis but susceptible to photolytic dechlorination under UV irradiation (

Part 3: Experimental Protocols

Synthesis: Ullmann Ether Condensation

The industrial standard for synthesizing 4-CDE utilizes the Ullmann condensation, coupling a phenol with an aryl halide in the presence of a copper catalyst.[4][5][6][7]

Reaction Scheme:

Protocol: Copper-Catalyzed Coupling[4]

-

Scale: 50 mmol

-

Safety: Perform in a fume hood. Aryl halides are toxic; copper salts are aquatic hazards.

Materials:

-

4-Chlorophenol (6.43 g, 50 mmol)

-

Bromobenzene (9.42 g, 60 mmol, 1.2 eq)

-

Potassium Carbonate (

) (13.8 g, 100 mmol, 2.0 eq) -

Copper(I) Iodide (CuI) (0.95 g, 5 mmol, 10 mol%)

-

Ligand: N,N-Dimethylglycine (1.03 g, 10 mmol) or 2,2,6,6-tetramethylheptane-3,5-dione

-

Solvent: DMF (Dimethylformamide) or DMSO (50 mL)

Procedure:

-

Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorophenol,

, CuI, and the ligand. -

Solvent Addition: Add DMF (50 mL) and Bromobenzene.

-

Inert Atmosphere: Purge the system with Nitrogen (

) for 5 minutes. -

Reaction: Attach a reflux condenser and heat the mixture to 135–140 °C for 18–24 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Work-up:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (100 mL) and filter through a Celite pad to remove inorganic salts.

-

Wash the filtrate with Water (3 × 50 mL) and Brine (1 × 50 mL) to remove DMF.

-

Dry organic layer over anhydrous

.[8]

-

-

Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp 161°C @ 19 mmHg) or silica gel column chromatography (100% Hexane).

Visualization: Synthesis Workflow

Figure 1: Step-by-step Ullmann condensation workflow for the synthesis of 4-Chlorodiphenyl ether.

Part 4: Analytical Characterization

Verifying the identity and purity of 4-CDE requires a multi-modal approach.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

- 7.35 – 7.28 (m, 4H, Ar-H, overlap of Ph and Cl-Ph meta).

- 7.12 (t, J = 7.4 Hz, 1H, Ph para).

- 7.01 – 6.94 (m, 4H, Ar-H, overlap of Ph ortho and Cl-Ph ortho).

-

Note: The ether oxygen shields the ortho-protons, shifting them upfield (~6.9-7.0 ppm). The chlorine atom deshields the meta-protons relative to the ether linkage.

-

GC-MS (EI, 70 eV):

-

Molecular Ion (

): m/z 204 (100%) and 206 (33%) — Distinctive 3:1 Chlorine isotope pattern. -

Fragment: m/z 141 (

loss sequence) and m/z 77 (

-

-

FT-IR (Neat):

-

3060 cm⁻¹: Aromatic C-H stretch.

-

1580, 1480 cm⁻¹: Aromatic C=C ring stretch.

-

1235 cm⁻¹: C-O-C asymmetric stretch (Strong ether band).

-

1090 cm⁻¹: Ar-Cl stretch.

-

Visualization: Analytical Decision Tree

Figure 2: Analytical decision tree for validating 4-CDE identity and purity.

Part 5: Applications & Safety

Industrial Applications[13]

-

Agrochemical Intermediate: 4-CDE is a structural motif in the synthesis of triazole fungicides like Difenoconazole . The ether linkage provides stability against metabolic degradation in plants.

-

Analytical Standard: Used as a surrogate standard (EPA Method 625/1625) for monitoring semi-volatile organic compounds (SVOCs) in wastewater.

-

Flame Retardants: Precursor to polybrominated diphenyl ethers (PBDEs), though this use is declining due to regulatory restrictions.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

-

-

Storage: Store under inert gas (Argon/Nitrogen). Ethers can form explosive peroxides upon prolonged exposure to air; test for peroxides before distillation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23436, 4-Chlorophenyl phenyl ether. Retrieved from [Link]

-

U.S. Environmental Protection Agency (2026). Method 625.1 - Base/Neutrals and Acids by GC/MS. Retrieved from [Link]

-

Organic Chemistry Portal (2026). Ullmann Reaction / Ullmann Condensation. Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. 4-Chlorophenyl phenyl ether | C12H9ClO | CID 23436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. US9725403B2 - Method for pretreating and using copper-based catalyst - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN101423460A - Method for preparing chlorinated diphenyl ether - Google Patents [patents.google.com]

- 8. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04282B [pubs.rsc.org]

An In-Depth Technical Guide to the Spectral Analysis of 4-Chlorodiphenyl Ether

This guide provides a comprehensive technical overview of the spectral data for 4-Chlorodiphenyl ether, a molecule of significant interest in environmental science and toxicology. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Our approach emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Introduction

4-Chlorodiphenyl ether (4-CDE) is a halogenated aromatic ether. Its presence in the environment and potential biological activity necessitate robust analytical methods for its identification and quantification. Spectroscopic techniques are indispensable tools in this regard, providing a detailed fingerprint of the molecule's structure and connectivity. This guide delves into the core spectroscopic techniques used to characterize 4-CDE, providing both the "what" and the "why" behind the data.

Molecular Structure and Spectroscopic Overview

The structure of 4-Chlorodiphenyl ether, with its two aromatic rings linked by an ether oxygen and a chlorine substituent, gives rise to a unique and interpretable set of spectral data. Understanding the symmetry and electronic environment of each atom is key to deciphering its NMR, IR, and MS spectra.

Caption: Molecular structure of 4-Chlorodiphenyl ether.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 4-Chlorodiphenyl ether, both ¹H and ¹³C NMR are crucial for structural confirmation.

A. ¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, with electronegative atoms like oxygen and chlorine causing a downfield shift (higher ppm). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4-Chlorodiphenyl ether.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference peak at 0 ppm.[2]

-

-

Instrument Setup:

-

The analysis is performed on a high-field NMR spectrometer (e.g., 300 MHz or higher) to ensure adequate signal dispersion.[1]

-

The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming is performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

A standard one-pulse experiment is typically sufficient.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

-

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Data Interpretation:

The ¹H NMR spectrum of 4-Chlorodiphenyl ether is characterized by signals in the aromatic region. The molecule has C₂ symmetry through the ether linkage in the unsubstituted phenyl ring, but the chlorophenyl ring lacks this symmetry.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.35 | d | 8.8 |

| H-3', H-5' | 6.95 | d | 8.8 |

| H-2, H-6 | 7.05 | d | 7.7 |

| H-4 | 7.15 | t | 7.4 |

| H-3, H-5 | 7.39 | t | 7.9 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the instrument.

The downfield shift of the protons on the chlorophenyl ring (H-2', H-6', H-3', H-5') compared to the unsubstituted phenyl ring is due to the electron-withdrawing effect of the chlorine atom. The protons ortho to the ether linkage (H-2, H-6) are shifted upfield relative to the other protons on that ring due to the electron-donating effect of the oxygen atom.

B. ¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. The chemical shift range for ¹³C is much larger than for ¹H, leading to less signal overlap.[3] Quaternary carbons (those not bonded to any hydrogens) typically show weaker signals.[3]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The sample preparation and initial instrument setup are similar to that for ¹H NMR. The key differences in data acquisition are:

-

Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: Due to the low natural abundance of ¹³C (1.1%), a greater number of scans and a longer acquisition time are required to obtain a good signal-to-noise ratio.[4]

Data Interpretation:

The ¹³C NMR spectrum of 4-Chlorodiphenyl ether will show distinct signals for each of the non-equivalent carbon atoms.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1' | 155.8 |

| C-2', C-6' | 120.3 |

| C-3', C-5' | 130.0 |

| C-4' | 129.5 |

| C-1 | 157.9 |

| C-2, C-6 | 119.2 |

| C-3, C-5 | 129.9 |

| C-4 | 123.5 |

Note: These are approximate chemical shifts and can vary with experimental conditions.